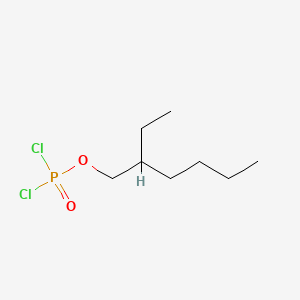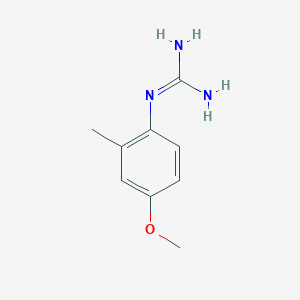
1-(4-Methoxy-2-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2-methylphenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 4-methoxy-2-methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-methylaniline with cyanamide under acidic conditions to form the corresponding guanidine derivative. The reaction typically proceeds as follows:
Step 1: 4-Methoxy-2-methylaniline is dissolved in an appropriate solvent, such as ethanol or methanol.
Step 2: Cyanamide is added to the solution, and the mixture is heated to reflux.
Step 3: An acid catalyst, such as hydrochloric acid, is introduced to facilitate the reaction.
Step 4: The reaction mixture is stirred for several hours until the formation of this compound is complete.
Step 5: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxy-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms in the guanidine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer nitrogen-oxygen bonds.
Substitution: Substituted guanidine derivatives with various functional groups attached to the guanidine moiety.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-2-methylphenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)guanidine: Similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
1-(4-Methoxyphenyl)guanidine:
1-(2-Methylphenyl)guanidine: The position of the methyl group is different, leading to variations in steric and electronic effects.
Uniqueness: 1-(4-Methoxy-2-methylphenyl)guanidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can enhance its reactivity and provide distinct biological activities compared to other guanidine derivatives. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(4-methoxy-2-methylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3O/c1-6-5-7(13-2)3-4-8(6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
Clave InChI |
YUGWZGNJSXXXIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]oxazole-7-sulfonyl Chloride](/img/structure/B15336841.png)
![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
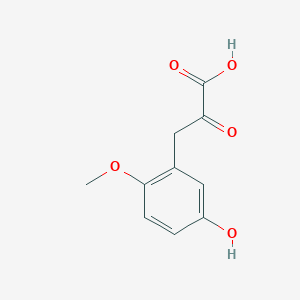
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)
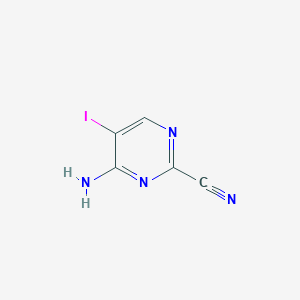

![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)
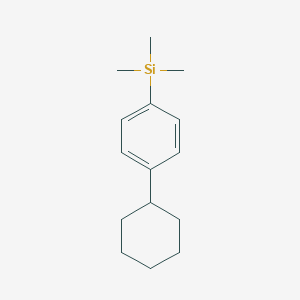
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
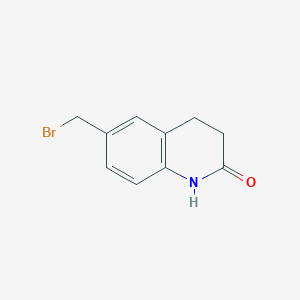


![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
